
1,4,5,6-Tetrahydro-1,2,3-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-Tetrahydro-1,2,3-triazine is a heterocyclic compound containing three nitrogen atoms within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5,6-Tetrahydro-1,2,3-triazine can be synthesized through several methods. One common approach involves the reaction of glycine imino esters with diazo compounds under silver-catalyzed conditions . Another method includes the nitration-rearrangement, reduction, and fluorination sequence starting from a triazine backbone .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable reactions that can be adapted for large-scale production. The use of readily available starting materials and efficient catalytic systems is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1,4,5,6-Tetrahydro-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Substitution reactions, particularly involving nucleophiles, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are frequently employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted triazines and tetrahydro derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,4,5,6-Tetrahydro-1,2,3-triazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-1,2,3-triazine involves its interaction with various molecular targets. The compound can act as a modulator of specific receptors and enzymes, influencing biological pathways. For example, it has been shown to inhibit β-secretase-1 (BACE-1) and cytochrome Cyp8b1, which are involved in neurological and metabolic processes .
Comparison with Similar Compounds
- 1,2,4-Triazolo[1,5-a]pyrazine
- 1,2,4-Triazolo[1,5-d][1,2,4]triazine
- 1,3,5-Triazine
Comparison: 1,4,5,6-Tetrahydro-1,2,3-triazine is unique due to its specific ring structure and nitrogen content, which confer distinct chemical reactivity and biological activity. Compared to other triazine derivatives, it offers a balance of stability and reactivity, making it suitable for various applications .
Properties
CAS No. |
136911-38-1 |
|---|---|
Molecular Formula |
C3H7N3 |
Molecular Weight |
85.11 g/mol |
IUPAC Name |
1,4,5,6-tetrahydrotriazine |
InChI |
InChI=1S/C3H7N3/c1-2-4-6-5-3-1/h1-3H2,(H,4,5) |
InChI Key |
LFWBTAXIAYXNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN=NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)



silane](/img/structure/B14266986.png)
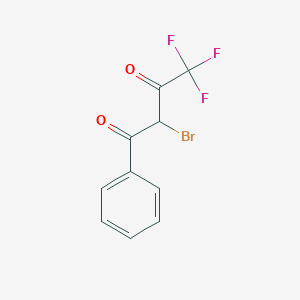
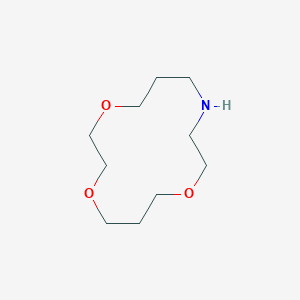
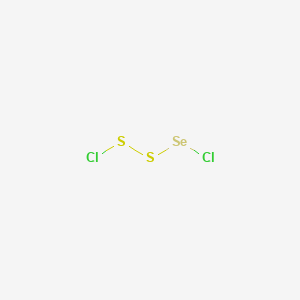
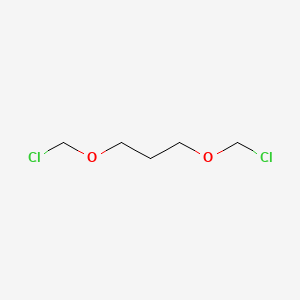
![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)
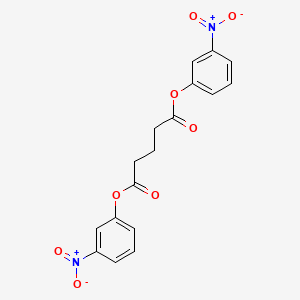
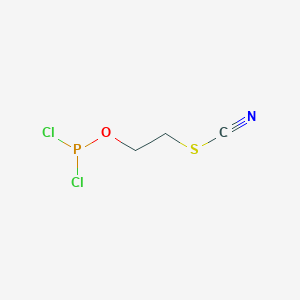

![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)
